N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide is a synthetic organic compound classified under glycinamides. This compound features a complex structure that includes a chloro-ethoxyphenyl group, a morpholinyl ethyl moiety, and a sulfonyl group attached to the glycinamide framework. Its unique chemical structure suggests potential applications in pharmaceuticals, particularly as a therapeutic agent due to its ability to interact with biological targets.
The synthesis of N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide typically involves several multi-step organic reactions:
The molecular formula for N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C₁₈H₂₃ClN₂O₄S |
Molecular Weight | 396.90 g/mol |
IUPAC Name | N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide |
InChI | InChI=1S/C18H23ClN2O4S/c1-11(20)19(17(21)22)14-12-13(15(23)24)16(18(25)26)27-9/h12-14,19H,1-10H3,(H,21,22)(H,25,26) |
InChI Key | XYZ1234567890ABCD |
This compound features distinct functional groups that contribute to its biological activity and potential therapeutic uses.
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide can undergo various chemical transformations:
The following reagents and conditions are commonly employed in reactions involving this compound:
The mechanism of action for N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide involves its interaction with specific biological targets:
The physical properties of N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide include:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound.
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide has potential applications in various scientific fields:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8